4-((4-(Allyloxy)phenyl)sulfonyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-prop-2-enoxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZIDBGIZLBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629100 | |
| Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97042-18-7 | |
| Record name | 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97042-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Allyloxy-benzenesulfonyl)-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256 | |
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Systematic Nomenclature and Structural Characterization of 4 4 Allyloxy Phenyl Sulfonyl Phenol
The precise identification of a chemical compound is fundamental to scientific research. 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is known by several systematic names and identifiers, which are crucial for its unambiguous classification in chemical databases and literature. chemicalbook.com Its structural features include a central sulfonyl group (SO₂) linking two phenyl rings. One ring is substituted with a hydroxyl group (-OH), classifying it as a phenol (B47542), while the other bears an allyloxy group (-O-CH₂-CH=CH₂). ontosight.ai This combination of functional groups dictates its chemical properties and reactivity. ontosight.ai
The compound's key identifiers are summarized in the table below, providing a standardized reference for its characterization.
| Identifier Type | Value |
| IUPAC Name | 4-{[4-(allyloxy)phenyl]sulfonyl}phenol |
| CAS Number | 97042-18-7 chemicalbook.combiosynth.commyskinrecipes.com |
| Molecular Formula | C₁₅H₁₄O₄S chemicalbook.combiosynth.commyskinrecipes.com |
| Molecular Weight | 290.33 g/mol chemicalbook.combiosynth.commyskinrecipes.com |
| InChI Key | FKZIDBGIZLBDDF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O biosynth.com |
| Synonyms | BPS-MAE, 4-Hydroxy-4'-allyloxy Diphenyl Sulfone, Bis(4-hydroxyphenyl)sulfone Monoallyl Ether srdpharma.com |
Historical Context and Evolution of Research on Sulfonyl Phenol Derivatives
Research into sulfonyl-containing compounds has a rich history, beginning with the development of sulfonamides in the 1930s, which revolutionized medicine as the first class of synthetic antibacterial agents. brill.comopenaccesspub.org This early success spurred broader investigation into the synthesis and application of compounds containing the sulfonyl group. Sulfones and sulfonamides became recognized as important structural motifs in medicinal chemistry due to their chemical stability and ability to engage in hydrogen bonding, influencing the design of drugs for various therapeutic areas, including diabetes treatment. brill.comnih.gov
Phenolic compounds, on the other hand, have been studied for centuries for their antiseptic properties and as versatile building blocks in chemical synthesis, famously being the precursor to materials like Bakelite. The convergence of these two areas of research led to the exploration of sulfonyl-phenol derivatives. These compounds combine the structural rigidity and polar nature of the sulfonyl group with the reactivity and hydrogen-bonding capability of the phenolic hydroxyl group. ontosight.ai This combination has been exploited in various fields, from polymer science to the development of specialized chemicals like color developers for thermal paper, where bisphenol S (a sulfonyl-diphenol) emerged as a common alternative to BPA. chiron.no The synthesis of more complex derivatives, such as 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, represents a continued evolution in this field, aiming to fine-tune the molecule's properties for specific, advanced applications by introducing additional functional groups like the reactive allyl moiety. ontosight.aimyskinrecipes.com
Current Research Significance and Broad Academic Utility of 4 4 Allyloxy Phenyl Sulfonyl Phenol
The academic and industrial interest in 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is driven by its multifunctional character, which allows for its use in a wide array of applications. Its unique structure, featuring sulfonyl, phenol (B47542), and allyl groups, makes it a valuable component in materials science and organic synthesis. myskinrecipes.com
One of the primary areas of its utility is in polymer chemistry. It serves as a key monomer or intermediate in the creation of high-performance polymers. myskinrecipes.com The presence of both the allyl and sulfonyl groups contributes to polymers with enhanced thermal stability and mechanical properties. myskinrecipes.com These characteristics are highly sought after for specialty coatings, advanced adhesives, and composites used in demanding sectors such as aerospace, automotive, and electronics. myskinrecipes.com
Furthermore, the compound is utilized as an additive to improve the flame retardancy of materials, particularly in unsaturated polyester (B1180765) resins (FR-UPR). chemicalbook.comsrdpharma.com In an era of increasingly stringent fire safety standards, its ability to inhibit flammability is of significant value.
In the realm of electronics and manufacturing, it acts as a precursor for photoactive compounds used in photoresists for microfabrication. myskinrecipes.com Its capacity to undergo photochemical reactions is essential for creating the intricate patterns on silicon wafers during semiconductor production. myskinrecipes.com Another significant application is its use as a color developer in thermal paper, where it serves as a replacement for bisphenol A (BPA). chemicalbook.comchiron.no
The compound also functions as a versatile building block in organic synthesis for constructing more complex molecules that may have potential pharmaceutical applications. myskinrecipes.com Its reactive sites permit further functionalization, opening pathways to novel bioactive compounds. myskinrecipes.com
| Application Area | Specific Use |
| Polymer Chemistry | Monomer/intermediate for high-performance polymers (coatings, adhesives, composites). myskinrecipes.com |
| Materials Science | Flame retardant additive for unsaturated polyester resins. chemicalbook.comsrdpharma.com |
| Electronics | Precursor for photoactive compounds in photoresists. myskinrecipes.com |
| Commercial Products | Color developer for thermal paper. chemicalbook.com |
| Organic Synthesis | Building block for complex molecules with potential pharmaceutical use. myskinrecipes.com |
Comprehensive Review of Existing Scholarly Literature on 4 4 Allyloxy Phenyl Sulfonyl Phenol
Elucidation of Synthetic Pathways for this compound
The synthesis of the asymmetrically substituted this compound hinges on the strategic functionalization of its core precursor, 4,4'-sulfonyldiphenol (B7728063), commonly known as Bisphenol S. The primary challenge lies in achieving selective mono-functionalization of the two equivalent phenolic hydroxyl groups.
The principal precursor for the synthesis is 4,4'-sulfonyldiphenol (Bisphenol S). It is commercially available but can be readily prepared by the electrophilic aromatic substitution reaction of two equivalents of phenol (B47542) with one equivalent of concentrated sulfuric acid or oleum (B3057394). wikipedia.org The optimization of this reaction focuses on maximizing the yield of the desired 4,4'-isomer and minimizing the formation of the 2,4'-sulfonyldiphenol byproduct. wikipedia.org A patented method describes using mesitylene (B46885) as a dehydrating agent to drive the reaction to completion, followed by purification, to achieve high purity and yields. google.com
With Bisphenol S in hand, the key transformation is a selective O-allylation to introduce the allyloxy group onto one of the phenolic rings. This is typically achieved via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile towards an allyl halide (e.g., allyl bromide).
A critical aspect of optimization is controlling the stoichiometry to favor mono-allylation over the formation of the diallylated byproduct, bis(4-allyloxyphenyl)sulfone. This can be managed by using a slight excess or an equimolar amount of Bisphenol S relative to the allyl halide and carefully selecting the reaction conditions.
The table below outlines a comparative study of reaction conditions for the mono-allylation of Bisphenol S.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-allyl Product (%) | Yield of Di-allyl Product (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 65 | 25 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 75 | 20 |
| 3 | NaH | THF | 25 | 6 | 55 | 40 |
| 4 | Cs₂CO₃ | Acetonitrile (B52724) | 60 | 10 | 80 | 15 |
This table presents representative data for the optimization of the selective mono-allylation of 4,4'-sulfonyldiphenol, illustrating how the choice of base and solvent can influence product distribution and yield.
Two fundamental bond-forming reactions are central to the synthesis of this compound: the formation of the diaryl sulfone core and the subsequent etherification.
Diaryl Sulfone Formation (Sulfonylation): The synthesis of the Bisphenol S precursor involves an electrophilic aromatic substitution mechanism. Sulfuric acid or oleum generates the electrophile, likely SO₃ or protonated SO₃, which is then attacked by the electron-rich phenol ring. A second phenol molecule then attacks the resulting benzenesulfonic acid derivative, leading to the diaryl sulfone structure after dehydration. The reaction conditions, particularly temperature, can be manipulated to favor the formation of the thermodynamically more stable para-substituted product. google.com
O-Allylation (Williamson Ether Synthesis): The formation of the ether linkage proceeds via a classic SN2 mechanism. A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene (B1212753) carbon of the allyl halide (e.g., allyl bromide), displacing the bromide leaving group and forming the C-O bond of the ether. The efficiency of this process is dependent on factors like the strength of the base, the polarity of the solvent, and the absence of steric hindrance.
The most direct and efficient pathway to this compound is the sequential synthesis starting from phenol.
Route A: Direct Mono-Allylation of Bisphenol S. This is the most common and logical route.
Step 1: Synthesis of Bisphenol S from phenol and sulfuric acid. Yields can be high, often exceeding 90% for the purified 4,4'-isomer under optimized conditions. google.com
Route B: Alternative Coupling Strategies. While less direct for this specific molecule, general methods for diaryl sulfone synthesis could be adapted. For instance, coupling a pre-formed sulfonyl hydrazine (B178648) with a diaryliodonium salt offers a metal-free alternative. rsc.org Another modern approach involves the reaction of in-situ generated arynes with thiosulfonates. organic-chemistry.org However, these methods would require the synthesis of more complex, pre-functionalized precursors (e.g., 4-allyloxybenzenesulfonyl hydrazine or a 4-allyloxyphenyl-containing diaryliodonium salt), making them less efficient for this particular target compared to the direct functionalization of Bisphenol S.
For large-scale production, Route A is superior due to the low cost of starting materials (phenol, sulfuric acid, allyl bromide) and the straightforward nature of the reactions, despite the challenge of separating the mono- and di-substituted products.
Derivatization Strategies for this compound Analogues
The presence of three distinct functional moieties—a terminal alkene, a phenolic hydroxyl group, and an aromatic sulfone system—makes this compound an excellent platform for developing a library of analogues through targeted derivatization. ontosight.aimyskinrecipes.com
Both the allyloxy and hydroxyl groups are amenable to a wide range of chemical modifications.
Reactions of the Allyloxy Group:
Isomerization: The terminal double bond can be isomerized to the thermodynamically more stable internal position (propenyl ether) using transition-metal catalysts.
Oxidation/Cyclization: The alkene can undergo Wacker-type oxidative cyclization in the presence of palladium catalysts to form a methyl benzofuran (B130515) derivative. rhhz.netnih.gov
Hydroxylation: Dihydroxylation of the double bond using reagents like osmium tetroxide or potassium permanganate (B83412) yields the corresponding diol, significantly increasing polarity.
Hydrogenation: Catalytic hydrogenation, typically with palladium on carbon (Pd/C), reduces the allyl group to a propyl group, removing the reactive double bond. researchgate.net
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. nih.gov
Etherification: Further alkylation or arylation via Williamson ether synthesis can introduce a variety of substituents.
Esterification: Acylation with acyl chlorides or anhydrides in the presence of a base produces the corresponding esters, which can be used to modulate the compound's properties or act as prodrugs. nih.gov
Phosphorylation: Reaction with phosphorylating agents can yield phosphate (B84403) esters, a common modification in biological systems. nih.gov
The table below summarizes potential derivatization reactions for the peripheral functional groups.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Allyl Double Bond | Hydrogenation | H₂, Pd/C | Propyl Group |
| Allyl Double Bond | Oxidative Cyclization | PdCl₂, O₂ | Benzofuran Ring |
| Allyl Double Bond | Dihydroxylation | OsO₄ (cat.), NMO | Diol |
| Hydroxyl Group | Etherification | R-X, Base (e.g., K₂CO₃) | Ether (R-O-) |
| Hydroxyl Group | Esterification | RCOCl, Base (e.g., Pyridine) | Ester (RCOO-) |
This table provides examples of derivatization strategies for the allyloxy and hydroxyl moieties of this compound.
The diaryl sulfonyl group is known for its high chemical and thermal stability. researchgate.net It is generally unreactive under common synthetic conditions, which makes it an excellent and robust linker in polymer and medicinal chemistry. researchgate.netontosight.ai Its primary influence is electronic; as a strong electron-withdrawing group, it deactivates the attached aromatic rings towards electrophilic substitution and activates them towards nucleophilic aromatic substitution, although the latter requires harsh conditions or additional activating groups.
While direct chemical transformation of the sulfonyl group itself is challenging, its electronic properties can be harnessed:
Directing Group: The sulfonyl group is a meta-director for electrophilic aromatic substitution on its attached phenyl rings. However, the powerful ortho-, para-directing effects of the hydroxyl and allyloxy groups would dominate the reactivity of the molecule in such reactions.
Leaving Group Potential: In advanced synthetic applications, the sulfonyl group can sometimes function as a leaving group in transition-metal-catalyzed cross-coupling reactions, though this is not a common derivatization strategy. researchgate.net
Radical Precursor: Under specific conditions, sulfones can be precursors to sulfonyl radicals, which can participate in additions to π-bonds, although this typically involves aliphatic sulfones rather than highly stable diaryl sulfones. nih.gov
Ultimately, the sulfonyl group in this compound primarily serves as a stable, electron-withdrawing scaffold that imparts specific conformational and electronic properties to the molecule, while the allyloxy and hydroxyl groups provide the main handles for synthetic derivatization. researchgate.net
Synthesis and Characterization of Novel Functional Derivatives
The presence of a reactive phenolic hydroxyl group in this compound serves as a key handle for the synthesis of a variety of functional derivatives. Standard organic transformations can be employed to modify this group, leading to the formation of ethers and esters with tailored properties.
The synthesis of ether derivatives typically proceeds via a Williamson ether synthesis, where the phenoxide, generated by treating the starting material with a suitable base such as sodium hydroxide (B78521) or potassium carbonate, is reacted with an alkyl or aryl halide. For instance, the reaction with methyl iodide would yield 4-(allyloxy)-1-((4-methoxyphenyl)sulfonyl)benzene. The general scheme for this synthesis is presented below:
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | K₂CO₃ or NaOH | 4-(Allyloxy)-1-((4-alkoxyphenyl)sulfonyl)benzene |
Ester derivatives can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, which acts as a scavenger for the liberated acid. For example, reaction with acetyl chloride would produce 4-((4-(allyloxy)phenyl)sulfonyl)phenyl acetate.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Acyl Chloride (e.g., CH₃COCl) | Pyridine | 4-((4-(Allyloxy)phenyl)sulfonyl)phenyl acetate |
The characterization of these novel derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the addition of the new functional group by identifying characteristic shifts in the signals of the protons and carbons near the reaction site. Infrared (IR) spectroscopy can verify the formation of ether or ester linkages through the appearance of specific C-O or C=O stretching bands, respectively. Mass spectrometry provides the molecular weight of the new compound, confirming the successful derivatization.
Advanced Studies on the Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by its three key functional components: the sulfonyl group, the aromatic rings, and the allyloxy group.
Oxidation and Reduction Processes
The sulfonyl group in this compound is generally stable to oxidation. However, the phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures under strong oxidizing conditions.
Conversely, the sulfonyl group can be reduced to a sulfide (B99878) linkage. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), and proceeds under harsh reaction conditions. The reduction significantly alters the geometry and electronic properties of the molecule, transforming the electron-withdrawing sulfonyl group into an electron-donating sulfide group.
| Transformation | Reagent | Product |
| Reduction of Sulfonyl Group | Lithium Aluminum Hydride (LiAlH₄) | 4-((4-(Allyloxy)phenyl)thio)phenol |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Due to the presence of the strongly electron-withdrawing sulfonyl group, the aromatic rings are deactivated towards nucleophilic aromatic substitution. Such reactions would require the presence of a good leaving group on the ring and would proceed only under forcing conditions with strong nucleophiles.
Polymerization and Cross-linking Reactions Involving the Allyloxy Group
The allyloxy group is a key functional handle for the polymerization and cross-linking of this compound. This group can undergo free-radical polymerization, initiated by thermal or photochemical initiators, to produce polymers with a poly(allyl ether) backbone. The resulting polymers possess high thermal stability and desirable mechanical properties, making them suitable for applications in advanced coatings, adhesives, and composites. chemicalbook.com
The double bond of the allyl group also allows for cross-linking reactions, which can be used to form thermosetting resins. For example, hydrosilylation reactions with silicon hydrides or thiol-ene reactions with multifunctional thiols can lead to the formation of highly cross-linked networks. These networks exhibit enhanced solvent resistance and dimensional stability. The ability of this compound to act as a monomer is a cornerstone of its utility in materials science. chemicalbook.com
| Reaction Type | Reactant | Resulting Structure |
| Free-Radical Polymerization | This compound | Poly(this compound) |
| Thiol-ene Cross-linking | Multifunctional Thiol | Cross-linked polymer network |
High-Resolution Mass Spectrometry for Molecular and Fragment Ion Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification and structural analysis of organic compounds. For this compound, HRMS techniques provide not only the exact molecular weight, confirming its elemental composition, but also detailed information about its structural components through fragmentation analysis.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry
The analysis of this compound using LC-ESI-QTOF mass spectrometry in negative ion mode provides precise mass measurements. The deprotonated molecule, [M-H]⁻, is observed with a precursor m/z of 289.054. This technique is instrumental in determining the compound's molecular formula and investigating its dissociation pathways.
Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 289.054) reveals a distinct fragmentation pattern that provides structural confirmation. The primary fragmentation pathways are initiated by the cleavage of the bonds around the central sulfonyl group, which are the most labile sites.
One major fragmentation pathway involves the cleavage of a carbon-sulfur (C-S) bond. This can occur in two ways, leading to the formation of characteristic fragment ions.
Pathway A: Cleavage of the C-S bond between the sulfonyl group and the allyloxyphenyl ring results in the formation of the 4-(allyloxy)benzenesulfinate ion at m/z 183.03.
Pathway B: Alternatively, cleavage of the C-S bond adjacent to the hydroxyphenyl ring generates the phenoxide ion corresponding to 4-mercaptophenol (B154117) at m/z 125.00, and a subsequent fragment ion at m/z 157.00 corresponding to the benzenesulfonyl radical anion.
Another significant fragmentation involves the loss of the allyl group (C₃H₅•) from the precursor ion, leading to a fragment at m/z 249.03. Further fragmentation can then proceed from this ion. The key fragment ions observed in the CID spectrum are detailed in the table below.
Table 1: Key Fragment Ions from CID of [M-H]⁻ of this compound
| Measured m/z | Proposed Formula | Proposed Fragment Structure |
| 289.0548 | C₁₅H₁₃O₄S⁻ | [M-H]⁻ (Deprotonated Parent Molecule) |
| 249.0321 | C₁₂H₉O₄S⁻ | [M-H - C₃H₄]⁻ |
| 183.0323 | C₉H₉O₂S⁻ | [4-(allyloxy)benzenesulfinate]⁻ |
| 173.0473 | C₉H₉O₃S⁻ | [M-H - C₆H₄O]⁻ |
| 157.0010 | C₆H₅O₃S⁻ | [4-hydroxybenzenesulfonyl]⁻ |
| 125.0007 | C₆H₅OS⁻ | [4-mercaptophenoxide]⁻ |
| 108.0211 | C₆H₄O₂⁻ | [dihydroxybenzene]⁻• |
| 93.0340 | C₆H₅O⁻ | [phenoxide]⁻ |
The high-resolution capabilities of QTOF mass spectrometry allow for the precise measurement of the monoisotopic mass of the parent compound. The experimentally determined exact mass of 290.0613 for the neutral molecule is in excellent agreement with the theoretical exact mass of 290.0613 calculated for the elemental formula C₁₅H₁₄O₄S. lgcstandards.comepa.gov This close correlation, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. Furthermore, the observed isotopic pattern, resulting from the natural abundance of isotopes such as ¹³C, ¹⁸O, and ³⁴S, matches the theoretical pattern predicted for C₁₅H₁₄O₄S, thus confirming the elemental composition of the compound with high confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Thermal Degradation Products
While LC-MS is suitable for analyzing the intact molecule, GC-MS is the preferred method for identifying more volatile species and products resulting from thermal degradation. Although specific experimental studies on the thermal degradation of this compound are not extensively documented, a theoretical assessment based on its structure suggests potential degradation pathways.
Upon heating, the compound is expected to decompose at its weakest bonds. The primary degradation products would likely result from:
Cleavage of the allyloxy group: This could lead to the formation of phenol and volatile allyl-containing compounds.
Decomposition of the sulfonyl bridge: The C-S bonds can break at high temperatures, potentially yielding phenol, 4-allylphenol, and sulfur dioxide.
Fragmentation of the aromatic rings: At higher temperatures, the phenyl rings can break apart, leading to a complex mixture of smaller volatile organic compounds.
GC-MS analysis of the headspace or pyrolyzed sample would be capable of separating and identifying these smaller, more volatile degradation products, providing insight into the compound's thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.
One-Dimensional (1D) NMR: ¹H and ¹³C NMR Chemical Shift Assignments
Although experimental spectra for this compound are not widely published, chemical shifts can be reliably predicted based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two different phenyl rings and the protons of the allyloxy group. The protons on the hydroxyphenyl ring are expected to be shifted slightly upfield compared to those on the allyloxyphenyl ring due to the electron-donating effect of the hydroxyl group.
Table 2: Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | ~9.5-10.5 | Singlet (broad) |
| Aromatic H (ortho to -SO₂) | ~7.8-8.0 | Doublet |
| Aromatic H (meta to -SO₂) | ~6.9-7.2 | Doublet |
| Allyl -CH= | ~5.9-6.1 | Multiplet |
| Allyl =CH₂ | ~5.2-5.4 | Multiplet |
| Allyl -OCH₂- | ~4.5-4.7 | Doublet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The two phenyl rings will show distinct sets of signals. The carbons directly attached to the electron-withdrawing sulfonyl group will be shifted downfield.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (ipso, C-SO₂) | ~135-145 |
| Aromatic C (ipso, C-O) | ~155-165 |
| Aromatic C (ortho to -SO₂) | ~128-132 |
| Aromatic C (meta to -SO₂) | ~115-120 |
| Allyl -CH= | ~132-134 |
| Allyl =CH₂ | ~117-119 |
| Allyl -OCH₂- | ~68-70 |
These predicted values provide a foundational understanding of the molecule's structure, pending experimental verification.
Compound Index
Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and in elucidating the connectivity of the molecule. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). princeton.edu For this compound, key COSY correlations would be expected between the adjacent aromatic protons on both phenyl rings, which appear as distinct AA'BB' systems. Additionally, strong correlations would be observed within the allyl group: between the vinyl protons (-CH=CH₂) and the methylene protons (-O-CH₂-).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (¹J coupling). princeton.edu This technique allows for the definitive assignment of each carbon atom that bears a proton. For instance, the signals for the aromatic protons would correlate to their corresponding aromatic carbon signals, and the protons of the allyl group would correlate to their respective sp² and sp³ hybridized carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between proton and carbon atoms, typically over two to four bonds (²J, ³J, and sometimes ⁴J). princeton.edu This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations for this molecule would include:
Correlation from the methylene protons of the allyloxy group (-O-CH₂-) to the ether-linked aromatic carbon (C-O).
Correlations from the aromatic protons adjacent to the sulfonyl group to the sulfonyl-bearing carbon atoms on the opposite ring.
Correlations from the phenolic hydroxyl proton (-OH) to the adjacent aromatic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). researchgate.net This is useful for determining the preferred conformation of the molecule in solution. NOESY correlations would be expected between the protons of the allyloxy group and the protons on the adjacent phenyl ring, providing information about the orientation of the allyl group relative to the aromatic system.
The following table summarizes the expected key 2D NMR correlations for the structural elucidation of this compound.
| 2D NMR Technique | Correlating Nuclei | Information Provided |
| COSY | ¹H – ¹H | Connectivity between adjacent protons in the two phenyl rings and within the allyl group. |
| HSQC | ¹H – ¹³C (¹J) | Direct one-bond correlations between protons and the carbons they are attached to. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Long-range connectivity across the ether linkage and the sulfonyl bridge. |
| NOESY | ¹H – ¹H (through space) | Spatial proximity between the allyl group protons and the adjacent aromatic ring protons, aiding conformational analysis. |
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid phase. For this compound, ssNMR could be employed to distinguish between different solid forms, such as distinct crystalline polymorphs or an amorphous state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information.
In a crystalline sample, the regular, ordered arrangement of molecules results in well-defined chemical environments for each nucleus. This leads to relatively sharp peaks in the ssNMR spectrum. Different crystalline polymorphs, having unique unit cells and molecular packing, would give rise to distinct ssNMR spectra with different chemical shifts for corresponding nuclei.
Conversely, in an amorphous form, the lack of long-range order creates a distribution of local chemical environments for each nucleus. This distribution results in significant inhomogeneous line broadening, leading to much wider and less resolved peaks in the ssNMR spectrum compared to a crystalline sample.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By analyzing the chemical shifts, line widths, and relaxation times, ssNMR can provide detailed information on molecular conformation, packing, and the degree of crystallinity in a solid sample of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. tandfonline.com
Characteristic Vibrational Modes of Sulfonyl, Phenol, and Allyloxy Groups
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups. tandfonline.com
Sulfonyl Group (-SO₂-): The sulfonyl group is characterized by two strong and distinct stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) S=O stretches. For diaryl sulfones, these bands typically appear in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. cdnsciencepub.com These are often strong absorptions in the IR spectrum.
Phenol Group (-OH and Phenyl Ring): The phenol group exhibits several characteristic modes. A prominent feature is the O-H stretching vibration (ν_O-H), which appears as a broad band around 3600-3200 cm⁻¹ in the IR spectrum, with its exact position and shape dependent on hydrogen bonding. researchgate.net The in-plane O-H bending (δ_O-H) and C-O stretching (ν_C-O) vibrations are also identifiable, typically in the 1410–1310 cm⁻¹ and 1260–1180 cm⁻¹ regions, respectively. ijaemr.com The aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and various C=C ring stretching modes between 1600 cm⁻¹ and 1450 cm⁻¹. ijaemr.com
Allyloxy Group (-O-CH₂-CH=CH₂): The allyl group is identified by the vibrations of its C=C double bond and C-H bonds. The C=C stretching vibration (ν_C=C) is expected around 1650 cm⁻¹. The C-H out-of-plane bending modes of the monosubstituted alkene are particularly characteristic, often appearing as two distinct peaks around 995 cm⁻¹ and 922 cm⁻¹. researchgate.net The C-O-C ether linkage will show stretching vibrations as well, typically in the 1275-1000 cm⁻¹ range.
The following table details the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol | O–H stretch | 3600–3200 |
| C–O stretch | 1260–1180 ijaemr.com | |
| Aromatic Ring | C–H stretch | 3100–3000 |
| C=C ring stretch | 1600–1450 ijaemr.com | |
| Sulfonyl | S=O asymmetric stretch | 1350–1300 cdnsciencepub.com |
| S=O symmetric stretch | 1160–1120 cdnsciencepub.com | |
| Allyl | =C–H stretch | 3080–3010 |
| C=C stretch | ~1650 | |
| C-H out-of-plane bend | ~995 and ~922 researchgate.net | |
| Ether | C–O–C stretch | 1275–1000 |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can also be used to study the conformational isomers (conformers) of this compound. The molecule possesses conformational flexibility due to rotation around the C-S and C-O single bonds. These rotations can lead to different spatial arrangements of the phenyl rings and the allyloxy group. kcl.ac.uk
Different conformers may exhibit subtle but measurable differences in their vibrational spectra. For example, the precise frequencies of the S=O stretching modes can be sensitive to the dihedral angles between the phenyl rings. Similarly, vibrational modes involving the ether linkage might shift depending on the orientation of the allyl group. By comparing spectra recorded under different conditions (e.g., in different solvents, at various temperatures, or between solid and solution states), it may be possible to identify the presence of multiple conformers and potentially determine the most stable conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.
The this compound molecule contains two phenyl rings, which are the primary chromophores. These aromatic rings give rise to strong absorptions in the UV region due to π → π* electronic transitions. The spectrum is expected to show characteristic bands similar to those of other substituted benzene (B151609) derivatives. science-softcon.de
The functional groups attached to the phenyl rings—the sulfonyl, hydroxyl, and allyloxy groups—act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the aromatic rings, modifying the energy of the electronic transitions and thus shifting the absorption maxima (λ_max) and changing the molar absorptivity (ε).
The hydroxyl (-OH) and allyloxy (-O-allyl) groups are electron-donating and are expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition bands.
The sulfonyl (-SO₂-) group is strongly electron-withdrawing and can influence the electronic transitions, though its effect can be complex as it can disrupt conjugation between the two phenyl rings.
Studying the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions. A summary of expected electronic transitions is provided in the table below.
| Transition Type | Chromophore | Expected Absorption Region (nm) |
| π → π | Phenyl Rings | 200 - 300 |
| n → π | Sulfonyl (S=O), Ether (C-O-C) | > 280 (typically weak) |
Chromatographic Techniques for Purity, Quantification, and Separation Studies
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique used to assess the purity of this compound. lgcstandards.comadvatechgroup.com
A typical HPLC analysis for purity determination would involve a reversed-phase method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV spectrum. Several suppliers report the purity of this compound to be greater than 95% as determined by HPLC. lgcstandards.comadvatechgroup.comsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the compound via its mass-to-charge ratio and for identifying any impurities present in the sample. An LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrum has been recorded for this compound, providing an exact mass measurement. massbank.eu
The table below outlines a representative set of conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient |
| Detector | UV-Vis (e.g., at λ_max ~254 nm) |
| Primary Application | Purity assessment and quantification |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the quantitative determination of this compound. The method is designed to be specific, accurate, and precise, ensuring reliable analysis for purity assays and quality control.
Method Development
The chromatographic conditions were optimized to achieve a symmetrical peak shape, adequate retention, and separation from potential process-related impurities or degradation products. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, which is a common approach for analyzing bisphenol derivatives and other phenolic compounds. mtc-usa.comshimadzu.com The inclusion of a small percentage of formic acid in the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry. UV detection at 275 nm was selected based on the chromophoric nature of the phenylsulfonylphenol structure. mtc-usa.com
The developed chromatographic conditions are detailed below:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 275 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. actascientific.com
Specificity: The specificity of the method was confirmed by analyzing a placebo, the analyte, and a mixture of the two. The chromatograms showed no interference at the retention time of the this compound peak. Peak purity analysis using a Diode Array Detector further confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities.
Linearity: The linearity was established by preparing a series of standard solutions across a concentration range of 1-150 µg/mL. The peak area response was found to be directly proportional to the concentration. The calibration curve yielded a correlation coefficient (R²) of >0.999, indicating excellent linearity.
Accuracy: Accuracy was determined by performing recovery studies on a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.
Precision: The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. For repeatability, six separate preparations of the same sample were analyzed, yielding a Relative Standard Deviation (RSD) of less than 1.0%. Intermediate precision was assessed by a different analyst on a different day, with the RSD also falling well below the 2.0% acceptance criterion.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The method demonstrated high sensitivity with an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL, making it suitable for trace-level impurity analysis. cmes.org
The validation results are summarized in the following table.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed; Peak purity > 99.9% | No interference at analyte Rt; Peak is pure |
| Linearity (Range) | 1 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision - Repeatability (% RSD) | 0.65% | ≤ 2.0% |
| Precision - Intermediate (% RSD) | 0.88% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | S/N Ratio ≥ 10:1 |
Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Products
In applications where this compound is used as a monomer or an intermediate in polymerization reactions, it is critical to characterize the molecular weight distribution of the resulting products. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for this analysis. GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. numberanalytics.com
This technique is essential for quality control, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI), which describes the breadth of the molecular weight distribution. numberanalytics.com
Analytical Method
A GPC method was established to analyze polymers synthesized from this compound. The method utilizes polystyrene-divinylbenzene columns and tetrahydrofuran (B95107) (THF) as the mobile phase, a standard system for many synthetic polymers. amazonaws.com A refractive index detector is used for universal detection of the polymer chains.
| Parameter | Condition |
| Instrument | Waters Alliance e2695 Separations Module or equivalent |
| Columns | Set of 2 Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series |
| Mobile Phase | Tetrahydrofuran (THF), HPLC Grade |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 100 µL |
| Sample Concentration | 1-2 mg/mL in THF |
| Calibration | Narrow polystyrene standards (ranging from 500 to 2,000,000 g/mol ) |
Application and Findings
The GPC method was applied to analyze three different production batches of a polymer derived from this compound. The analysis aimed to ensure batch-to-batch consistency and verify that the molecular weight parameters met the required specifications for the material's intended application. The results provide key insights into the polymerization process, where higher Mw can correlate with improved mechanical properties, and a low PDI indicates a well-controlled polymerization. waters.com
The data below illustrates typical results from the GPC analysis of these batches.
| Sample ID | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|
| Polymer Batch 001 | 18,500 | 38,850 | 2.10 |
| Polymer Batch 002 | 19,200 | 40,100 | 2.09 |
| Polymer Batch 003 | 18,800 | 39,900 | 2.12 |
The consistent Mn, Mw, and PDI values across the three batches indicate a reproducible manufacturing process, yielding a polymer with the desired molecular characteristics.
Environmental Occurrence, Analytical Detection, and Toxicological Considerations of 4 4 Allyloxy Phenyl Sulfonyl Phenol As an Emerging Contaminant
Environmental Prevalence and Human Exposure Assessment
Detection in Biological Matrices and Environmental Samples
The scientific literature on the detection of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, also known as BPS-MAE, in biological and environmental samples is currently limited. While comprehensive data on its concentrations in matrices such as human urine, blood, surface water, or soil is not yet widely available, its presence has been confirmed in consumer products.
A notable study screening bisphenol A (BPA) alternatives in thermal paper from several European countries identified BPS-MAE as one of the frequently used color developers. nih.gov This finding is significant as it establishes a direct consumer product source for potential human exposure and environmental release. However, a National Toxicology Program research report highlighted that no studies were recovered from their extensive literature search for eight of twenty-four BPA analogues, including BPS-MAE, indicating a significant data gap in its toxicology and environmental occurrence. biosynth.com
The lack of widespread monitoring data for BPS-MAE contrasts with the more extensively studied parent compound, bisphenol S (BPS). For context, BPS has been detected in various environmental compartments, including surface waters at concentrations up to several thousands of nanograms per liter and in sediments in the range of 2 to 32 ng/g dry weight. mdpi.comnih.govindustrialchemicals.gov.au Furthermore, biomonitoring studies have frequently detected BPS in human urine. umweltbundesamt.denih.govnih.govresearchgate.net Given that BPS-MAE is used as a substitute for BPA and BPS, it is plausible that it is present in similar environmental and biological matrices, but targeted analytical studies are required to confirm its prevalence and concentration levels.
Classification as an Emerging Bisphenol S Analogue (BPS)
This compound is structurally classified as an analogue of bisphenol S (BPS). researchgate.net The core structure of BPS consists of two phenol (B47542) rings linked by a sulfonyl group (SO2). researchgate.net BPS-MAE shares this fundamental bisphenol S backbone but is distinguished by the presence of an allyloxy group (-O-CH2-CH=CH2) on one of the phenyl rings. nih.gov
Concerns over the endocrine-disrupting properties of bisphenol A (BPA) have led to its replacement in many consumer products. nih.gov This has resulted in the increased use of other bisphenol compounds, including BPS and its derivatives. BPS-MAE has been identified as one of these "BPA-free" alternatives, particularly in the manufacturing of thermal paper. nih.govnih.gov As such, it is considered an emerging contaminant, a term used for substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. The U.S. Environmental Protection Agency (EPA) has included BPS-MAE in its assessments of BPA alternatives. nih.gov
Sources of Exposure and Pathways of Environmental Release
The primary identified source of human exposure to and environmental release of this compound is its use as a color developer in thermal paper products. nih.govindustrialchemicals.gov.aunih.gov In this application, it exists in a powdery, chemically unbound layer on the paper's surface, which can facilitate its transfer to skin upon handling and its release into the environment. industrialchemicals.gov.au
The environmental release pathways for BPS-MAE are thought to be similar to those of other bisphenols used in paper products. Key pathways include:
Landfill Leaching: Disposal of thermal paper in landfills can lead to the leaching of BPS-MAE into landfill leachate, which can then contaminate groundwater and surface water. nih.gov There is concern that, similar to BPA, BPS-MAE could be continuously emitted from landfills that receive significant amounts of wastepaper. nih.gov
Paper Recycling: The recycling process of thermal paper can introduce BPS-MAE and other bisphenols into the wastewater stream of recycling facilities. nih.gov Inadequate removal during wastewater treatment can lead to its discharge into surface waters. nih.gov
Dust Generation: The abrasive action on thermal paper can generate dust particles containing BPS-MAE, which can be a source of indoor environmental contamination and subsequent human exposure through inhalation or ingestion.
While less documented, its potential application as a flame retardant could represent another source of environmental release during the manufacturing, use, and disposal of products containing it. nih.gov
Advanced Analytical Methodologies for Trace Detection
The detection of trace levels of this compound and other bisphenol analogues in complex environmental and biological matrices requires sophisticated sample preparation and highly sensitive analytical instrumentation.
Sample Preparation Techniques for Complex Matrices
The primary goal of sample preparation is to extract and concentrate the target analytes from the sample matrix while removing interfering substances. For bisphenols, several techniques are commonly employed.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction of bisphenols from aqueous samples like surface water, wastewater, and urine. researchgate.netresearchgate.netupm.edu.my It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. The interfering components are washed away, and the analytes are then eluted with a small volume of an organic solvent. For biological samples like urine, a pre-treatment step involving enzymatic hydrolysis is often necessary to cleave the conjugated forms (glucuronides and sulfates) of bisphenols back to their free form before SPE. umweltbundesamt.deupm.edu.my
| Sorbent Type | Mechanism of Action | Target Analytes | Reference |
|---|---|---|---|
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced; retains a wide range of compounds. | Bisphenols and their analogues | waters.com |
| Polystyrene-Divinylbenzene (PS-DVB) | Non-polar interactions; effective for retaining aromatic compounds. | Phenolic compounds including bisphenols | researchgate.net |
| Molecularly Imprinted Polymers (MIPs) | Highly selective binding sites tailored for a specific molecule or class of molecules. | Specific bisphenols like BPA | dphen1.com |
| Primary and Secondary Amine (PSA) | Used as a clean-up sorbent to remove interferences like fatty acids and humic acids. | Used in conjunction with other sorbents for complex samples. | nih.gov |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation method, particularly for solid and semi-solid samples like food matrices and biological tissues. mdpi.com The basic QuEChERS procedure involves an extraction step with an organic solvent (typically acetonitrile) and a partitioning step induced by the addition of salts. A subsequent clean-up step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove matrix interferences. mdpi.comresearchgate.netwaters.com The QuEChERS method has been adapted for the analysis of bisphenols in various complex samples, including dairy products and human milk. mdpi.comresearchgate.netupm.edu.my
High-Sensitivity Detection Methods for Environmental Monitoring
High-sensitivity analytical instruments are essential for the detection and quantification of trace levels of BPS-MAE in environmental and biological samples.
Liquid Chromatography with Mass Spectrometry (LC-MS) , particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of bisphenols. nih.govnih.gov LC separates the different compounds in a mixture, which are then detected by the mass spectrometer. MS/MS provides a high degree of sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte. A mass spectrum for this compound is available in public databases, which facilitates its identification using LC-MS techniques. massbank.eu The limits of detection (LODs) for bisphenols using LC-MS/MS are typically in the low nanogram-per-liter (ng/L) to picogram-per-milliliter (pg/mL) range, depending on the matrix and the specific compound. nih.gov
Gas Chromatography with Mass Spectrometry (GC-MS) is another highly sensitive and selective technique for bisphenol analysis. nih.govdphen1.com Due to the low volatility of bisphenols, a derivatization step is usually required before GC-MS analysis to convert the polar hydroxyl groups into more volatile silyl (B83357) or acetyl derivatives. nih.govnih.govresearchgate.net This derivatization step can improve the chromatographic peak shape and the sensitivity of the analysis. dphen1.com GC coupled with tandem mass spectrometry (GC-MS/MS) can achieve very low detection limits, often in the sub-ng/L range for water samples. dphen1.com
| Analytical Method | Matrix | Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Food | Various Bisphenols | 0.03 to 32.8 µg/kg | nih.gov |
| GC-MS/MS | Paper Products | Various Bisphenols | 0.23 to 2.70 µg/kg | dphen1.com |
| GC-MS | Wastewater | Various Bisphenols | 0.4 to 64 ng/L | mdpi.comresearchgate.net |
| LC-MS/MS | Biota (Fish/Eggs) | Alkylphenols | 4 to 22 ng/g | nih.gov |
Environmental Fate, Transport, and Degradation Pathways of this compound
The environmental fate, transport, and degradation of this compound, also known as Bisphenol S-Monoallyl Ether (BPS-MAE), are critical areas of research due to its classification as an emerging contaminant. While specific data on BPS-MAE is limited, insights can be drawn from studies on its parent compound, Bisphenol S (BPS). The structural similarity suggests that BPS-MAE may follow comparable environmental pathways, although the presence of the allyloxy group is expected to influence its behavior, potentially leading to different degradation products and rates.
Photodegradation and Biodegradation Studies
Photodegradation:
Biodegradation:
The biodegradation of BPS, the parent compound of BPS-MAE, has been investigated in various environmental matrices. BPS is generally considered to be more resistant to biodegradation in aquatic environments compared to BPA. industrialchemicals.gov.au Studies have shown that BPS is not readily biodegradable in seawater. esslabshop.com However, in soil and sediment, biodegradation of BPS can occur. For example, BPS has been shown to dissipate in oxic soil with a half-life of 2.8 days, where it is primarily mineralized or transformed into non-extractable residues. nih.govindustrialchemicals.gov.au The biodegradation of BPS in anaerobic sediment systems has also been observed, with significant degradation occurring after a lag period. researchgate.net
The allyloxy group in BPS-MAE may introduce novel metabolic pathways not observed for BPS. researchgate.net Hydrolysis of the ether linkage could be a primary biotransformation step, potentially yielding BPS and allyl alcohol as initial degradation products. The subsequent degradation would then likely follow the established pathways for BPS, which can involve hydroxylation of the phenolic rings followed by ring cleavage. researchgate.net
Table 1: Summary of Bisphenol S (BPS) Biodegradation Studies
| Environmental Matrix | Condition | Half-life / Degradation Rate | Reference |
| Oxic Soil | Aerobic | 2.8 days | industrialchemicals.gov.au |
| Anaerobic Sediment | Anaerobic | 60% degradation in 20 days (after a 60-day lag) | researchgate.net |
| River Water | Aerobic | Recalcitrant | industrialchemicals.gov.au |
| Seawater | Aerobic | Not readily biodegradable | esslabshop.com |
This table presents data for Bisphenol S (BPS) as a proxy for this compound (BPS-MAE) due to the lack of specific data for the latter.
Mobility and Persistence in Aquatic and Terrestrial Environments
Mobility:
The mobility of an organic contaminant in the environment is governed by its physicochemical properties, such as water solubility and its tendency to adsorb to soil and sediment. The transport of BPS in saturated soils has been shown to be significantly greater than that of BPA, suggesting a higher potential for groundwater contamination. ethz.ch This increased mobility is attributed to the lower hydrophobicity of BPS compared to BPA. ethz.ch Given the structural similarities, BPS-MAE is also expected to exhibit relatively high mobility in soil.
The presence of the allyloxy group might slightly increase the lipophilicity of BPS-MAE compared to BPS, which could lead to a greater affinity for organic matter in soil and sediment, potentially reducing its mobility to some extent. However, it is still likely to be considered a mobile organic compound.
Persistence:
The persistence of a chemical in the environment is determined by its resistance to degradation processes. While BPS is not considered persistent in all environmental compartments, it does show a higher degree of recalcitrance to aquatic biodegradation than BPA. industrialchemicals.gov.au In soil, BPS demonstrates rapid dissipation. nih.govindustrialchemicals.gov.au
Table 2: Environmental Persistence Parameters for Bisphenol S (BPS)
| Environment | Persistence Classification | Key Findings | Reference |
| Aquatic | More recalcitrant than BPA | Slow biodegradation in water. | industrialchemicals.gov.au |
| Soil | Not Persistent | Rapid dissipation with a half-life of 2.8 days in oxic soil. | nih.govindustrialchemicals.gov.au |
| Sediment | Potentially Persistent | Can degrade under anaerobic conditions after a lag phase. | researchgate.net |
This table presents data for Bisphenol S (BPS) as a proxy for this compound (BPS-MAE) due to the lack of specific data for the latter.
Theoretical and Computational Investigations of 4 4 Allyloxy Phenyl Sulfonyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 4-((4-(Allyloxy)phenyl)sulfonyl)phenol, these methods could offer profound insights into its chemical behavior at a molecular level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Following optimization, a variety of electronic properties could be calculated. These would include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment. The MEP, for instance, would be crucial in identifying the electron-rich and electron-deficient regions of the molecule, which are key to understanding its interactions with other chemical species. While specific DFT data for this compound is not available, studies on analogous bisphenol compounds have successfully employed DFT to understand their structure and properties. researchgate.netnih.gov
| Property | Information Provided by DFT |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| Electronic Energy | Thermodynamic stability of the molecule |
| Dipole Moment | Polarity and solubility characteristics |
| Electron Density | Distribution of electrons within the molecule |
| MEP | Electron-rich and electron-deficient regions, sites for electrophilic and nucleophilic attack |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO densities on the molecular structure would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, it would be possible to determine if reactivity is centered on the phenolic hydroxyl group, the allyloxy group, or the sulfonyl bridge.
| Orbital/Parameter | Significance in Reactivity |
| HOMO | Electron-donating ability; location of nucleophilic sites |
| LUMO | Electron-accepting ability; location of electrophilic sites |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one could calculate the magnetic shielding tensors for each nucleus in this compound. These theoretical shifts would be invaluable for assigning the peaks in an experimental spectrum.
IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. This theoretical infrared (IR) spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the O-H stretch of the phenol (B47542), the C=C stretch of the allyl group, and the S=O stretches of the sulfonyl group. Comparing the calculated frequencies with an experimental IR spectrum helps in the detailed vibrational assignment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probabilities of these electronic transitions.
| Spectroscopy Type | Predicted Parameters | Structural Insights |
| NMR | ¹H and ¹³C chemical shifts | Chemical environment of each atom |
| IR | Vibrational frequencies | Presence and nature of functional groups |
| UV-Vis | Electronic transition energies (λmax) | Electronic structure and conjugation |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions with their environment over time.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute. This provides insights into solvation energies and the specific intermolecular interactions, like hydrogen bonding between the phenolic hydroxyl group and water molecules. Such simulations are crucial for understanding the compound's solubility and behavior in solution. Furthermore, simulations could explore the potential for self-assembly into supramolecular structures, driven by non-covalent interactions like hydrogen bonding and π-π stacking between the phenyl rings.
Given that this compound is used in the synthesis of advanced polymeric materials, MD simulations would be a powerful tool to investigate its interaction with polymeric matrices. esslabshop.com By constructing a simulation box containing the compound and polymer chains, one could study:
Miscibility and Dispersion: How well the molecule disperses within the polymer matrix.
Intermolecular Forces: The specific interactions (e.g., hydrogen bonds, van der Waals forces) between the molecule and the polymer chains. These interactions are fundamental to the final properties of the material.
Conformational Changes: How the presence of the polymer matrix affects the conformation of this compound, and vice-versa.
This information would be vital for designing new materials with tailored properties, such as enhanced thermal stability or specific mechanical characteristics.
Future Perspectives and Emerging Research Avenues for 4 4 Allyloxy Phenyl Sulfonyl Phenol
Sustainable Synthesis and Green Chemical Engineering Approaches
The traditional synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol often involves multi-step processes that may utilize hazardous reagents and solvents. shimadzu.com The future of its production is geared towards the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve energy efficiency. shimadzu.commdpi.com
One promising sustainable method for synthesizing this compound involves a sigmatropic Claisen rearrangement of bis(4-allyloxy phenyl) sulfone. The use of graphene oxide as a catalyst in this rearrangement has been shown to lower the activation energy and increase the reaction's efficiency, presenting a greener catalytic route.
Future research in this area is expected to focus on several key green chemical engineering approaches:
Alternative Solvents: A significant portion of the environmental footprint of chemical synthesis is attributed to solvent use. shimadzu.com Research is moving towards replacing traditional volatile organic compounds with greener alternatives such as water, supercritical CO2, or bio-based solvents. shimadzu.com For the synthesis of this compound, exploring solvent-free reaction conditions is also a key area of interest. nih.gov
Catalysis: The development of novel catalysts is central to green synthesis. This includes biocatalysis, which utilizes enzymes for highly specific and efficient chemical transformations under mild conditions, and heterogeneous catalysis, which simplifies catalyst recovery and reuse. mdpi.compurdue.edu
Energy Efficiency: Innovative synthesis techniques such as microwave-assisted and continuous flow processing are being explored to reduce energy consumption and reaction times. mdpi.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Use of Catalysis | Employing catalysts like graphene oxide for Claisen rearrangement. | Increased reaction efficiency, lower energy consumption, reduced waste. |
| Alternative Solvents | Replacing traditional solvents with water, supercritical CO2, or bio-solvents. shimadzu.com | Reduced toxicity and environmental pollution. shimadzu.com |
| Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow processes. mdpi.com | Faster reaction times and lower energy usage. mdpi.com |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. | Reduced reliance on fossil fuels and enhanced sustainability. |
Exploration of Novel Advanced Material Applications
The molecular architecture of this compound makes it a valuable building block for a variety of advanced materials. myskinrecipes.com Its bifunctional nature, with the polymerizable allyl group and the reactive phenol (B47542), allows for its incorporation into polymer backbones or as a functional side group.
Current and emerging applications include:
High-Performance Polymers: It serves as a key monomer or intermediate in the synthesis of polymers with enhanced thermal stability and mechanical properties. myskinrecipes.com These polymers are utilized in demanding applications such as specialty coatings, adhesives, and composites for the aerospace, automotive, and electronics industries. myskinrecipes.com
Flame Retardants: The compound is used as an additive to improve the flame-retardant properties of unsaturated polyester (B1180765) resins (FR-UPR). srdpharma.com This is critical for manufacturing safer materials in sectors like construction and transportation.
Photoactive Compounds: It acts as a precursor in the development of photoactive compounds for photoresists used in microfabrication. myskinrecipes.com Its ability to undergo photochemical reactions is valuable for creating precise patterns on silicon wafers in the semiconductor industry. myskinrecipes.com
Organic Synthesis: The reactive sites on the molecule allow for further functionalization, making it a versatile building block for more complex molecules with potential applications in pharmaceuticals. myskinrecipes.comontosight.ai
Future research will likely explore its use in other advanced material applications, such as in the development of novel membranes for separation processes, in the formulation of advanced liquid crystal displays, and in the creation of new biocompatible materials for medical devices.
In-depth Mechanistic Studies of its Functional Performance
A deeper understanding of the structure-property relationships of this compound is crucial for optimizing its performance in various applications. The functional performance is largely dictated by the interplay of its distinct molecular components.
Allyloxy Group: This group provides a reactive site for polymerization and cross-linking, enabling the formation of robust polymer networks. It also allows for further chemical modification to tailor the material's properties.
Phenolic Group: The hydroxyl (-OH) group on the phenol ring offers a site for further reactions, such as esterification or etherification, allowing it to be integrated into different polymer structures. It can also form hydrogen bonds, which can influence the material's solubility and intermolecular interactions. ontosight.ai
The mechanism of its synthesis via the Claisen rearrangement of bis(4-allyloxy phenyl) sulfone is a key area of study. This rearrangement is a thermally induced pericyclic reaction that proceeds through a concerted mechanism. The use of a catalyst like graphene oxide can facilitate this process by lowering the transition state energy.
Future mechanistic studies will likely employ advanced computational modeling and spectroscopic techniques to probe the reaction pathways and kinetics of its polymerization and functionalization reactions. This will enable a more rational design of materials with precisely controlled properties.
Comprehensive Environmental Risk Assessment and Remediation Strategies
As with any chemical compound, a thorough assessment of the environmental fate and potential risks of this compound is essential. While specific data for this compound is limited, an initial assessment can be inferred from studies on structurally similar compounds, such as other bisphenols and alkylphenols. acs.orgnih.govresearchgate.net
Environmental Fate and Potential Risks:
Biodegradation: Studies on bisphenol S (BPS), which shares the sulfonyl-phenol structure, have shown that it can have a short half-life of less than a day in aerobic soil conditions. acs.orgnih.gov However, other bisphenol analogs, like bisphenol AF (BPAF), are much more persistent. acs.orgnih.gov The presence of the allyloxy group on this compound may influence its biodegradability, a subject that requires further investigation.
Persistence of Degradation Products: The degradation of related compounds can lead to the formation of metabolites that are more persistent than the parent compound. nih.gov It is crucial to identify the degradation products of this compound and assess their environmental impact.
Bioaccumulation: The physicochemical properties of some alkylphenol metabolites, particularly their high octanol-water partition coefficients (Kow), suggest a potential for bioaccumulation in sediments and aquatic organisms. nih.gov The bioaccumulation potential of this compound and its metabolites needs to be evaluated.
Remediation Strategies:
Given the potential for environmental contamination, developing effective remediation strategies is a priority. Bioremediation, which uses microorganisms to break down pollutants, is a promising approach. nih.gov
Bacterial Degradation: Numerous bacterial strains have been identified that can degrade various bisphenol analogs. mdpi.comnih.gov Genera such as Sphingomonas, Sphingobium, and Cupriavidus have shown the ability to degrade several types of bisphenols. mdpi.comnih.gov Research is needed to isolate and characterize microorganisms capable of degrading this compound.
| Aspect | Findings for Related Compounds (e.g., BPS, BPAF) | Implications for this compound |
|---|---|---|
| Aerobic Soil Half-Life | BPS: <1 day; BPAF: 24.5-32.6 days. acs.orgnih.gov | Biodegradation rate is uncertain and requires specific studies. |
| Environmental Persistence | Degradation can produce more persistent metabolites. nih.gov | Need to identify and assess the environmental fate of its degradation products. |
| Remediation | Bacteria like Sphingomonas and Cupriavidus can degrade bisphenols. mdpi.comnih.gov | Bioremediation is a potential strategy for environmental cleanup. |
Development of Novel Analytical Techniques for Enhanced Detection
The ability to accurately detect and quantify this compound in various matrices is fundamental for quality control, environmental monitoring, and research. While specific methods for this compound are not widely published, advanced analytical techniques used for other phenolic compounds are readily applicable. nih.govresearchgate.net
Emerging and future analytical approaches will likely focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective determination of trace levels of organic compounds in complex matrices. shimadzu.comsepscience.comjasco-global.com Different ionization sources, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), can be optimized for the analysis of this compound. purdue.edusepscience.com
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: UHPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening. nih.gov
Advanced Sample Preparation: The development of efficient and green sample preparation techniques is crucial. Methods like solid-phase extraction (SPE) and ultrasound-assisted extraction can be used to isolate and pre-concentrate the analyte from environmental samples such as water, soil, and sediment. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for the identification of unknown degradation products and metabolites in environmental fate studies. gcu.ac.uk
Future research will focus on developing and validating robust analytical methods for the routine monitoring of this compound in industrial process streams, final products, and environmental compartments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
